An In-depth Technical Guide to 2,3,4,4',5-Pentachlorobiphenyl (PCB-114)
An In-depth Technical Guide to 2,3,4,4',5-Pentachlorobiphenyl (PCB-114)
Introduction: The Significance of a Single Congener
Polychlorinated biphenyls (PCBs) are a class of 209 individual chemical compounds, known as congeners, that were widely used in industrial applications for their chemical stability and insulating properties.[1] Although their production was banned in the United States in 1979 due to their environmental persistence and adverse health effects, they remain a significant concern for environmental and human health.[2] This guide provides a detailed technical overview of a specific congener: 2,3,4,4',5-Pentachlorobiphenyl, designated as PCB-114. This congener is of particular interest to researchers and drug development professionals due to its classification as a "dioxin-like" compound, meaning it shares a similar mechanism of toxicity with the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[3] Understanding the specific chemical structure and properties of PCB-114 is crucial for assessing its toxicological risk, developing analytical methods for its detection, and elucidating its role in the broader context of PCB-related health issues.
Chemical Structure and Physicochemical Properties
The defining characteristic of any PCB congener is the number and position of chlorine atoms on the biphenyl backbone. PCB-114 is a pentachlorobiphenyl, meaning it has five chlorine atoms.
Definitive Structure
The IUPAC name for PCB-114 is 1,2,3,4-tetrachloro-5-(4-chlorophenyl)benzene.[4] Its structure consists of two connected benzene rings with chlorine atoms at the 2, 3, 4, 4', and 5 positions.
Caption: 2D structure of 2,3,4,4',5-Pentachlorobiphenyl (PCB-114).
Physicochemical Data
The physicochemical properties of PCB-114 dictate its environmental fate and biological behavior. Due to its lipophilic nature, it tends to bioaccumulate in fatty tissues.[2] While extensive experimental data for every congener is not always available, the following table summarizes key properties of PCB-114, including high-quality computed values.
| Property | Value | Source |
| IUPAC Name | 1,2,3,4-tetrachloro-5-(4-chlorophenyl)benzene | [4] |
| PCB Number | 114 | [1] |
| CAS Number | 74472-37-0 | [2] |
| Molecular Formula | C₁₂H₅Cl₅ | [4] |
| Molecular Weight | 326.433 g/mol | [4] |
| XLogP3 (Computed) | 7.1 | [2] |
| Physical State | Varies from oily liquids to crystalline solids for most PCBs | [1] |
| Water Solubility | Very low (in general for PCBs, decreases with increased chlorination) | [5] |
| Vapor Pressure | Low (in general for PCBs) | [1] |
| Melting Point | No experimental data available | |
| Boiling Point | No experimental data available |
Toxicological Profile and Mechanism of Action
The toxicity of PCB-114 is primarily attributed to its "dioxin-like" activity. This is a direct consequence of its molecular geometry, which allows it to bind to the Aryl hydrocarbon (Ah) receptor, a ligand-activated transcription factor.[6][7]
Aryl Hydrocarbon (Ah) Receptor Activation
The binding of PCB-114 to the Ah receptor initiates a cascade of cellular events, leading to the altered expression of a wide range of genes.[2] This disruption of normal cellular function is the underlying cause of the diverse toxic effects observed.[3] The affinity of a PCB congener for the Ah receptor is a key determinant of its toxic potency.[6]
Caption: PCB-114 binds the AhR complex, leading to nuclear translocation and altered gene expression.
Toxic Equivalency Factor (TEF)
To standardize the risk assessment of dioxin-like compounds, the World Health Organization (WHO) has established a system of Toxic Equivalency Factors (TEFs). These factors relate the toxicity of a specific compound to that of TCDD, which is assigned a TEF of 1.[8] For PCB-114, the WHO has assigned the following TEF value:
-
WHO 2005 TEF (Humans/Mammals): 0.00003[8]
This value, although small, indicates that PCB-114 contributes to the overall dioxin-like toxicity of a complex mixture of PCBs and related compounds. It is important to note that the WHO periodically re-evaluates these TEF values as new scientific data becomes available.[9]
Health Effects
Exposure to PCBs, including dioxin-like congeners such as PCB-114, has been associated with a wide range of adverse health effects in both humans and laboratory animals. These include:
-
Carcinogenicity: PCBs are considered probable human carcinogens.[2]
-
Endocrine Disruption: PCBs can interfere with hormonal systems, including thyroid and estrogen pathways.[2]
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Reproductive and Developmental Toxicity: In utero exposure to PCBs has been linked to developmental deficits in infants and children.[3]
-
Dermal Toxicity: A characteristic skin condition known as chloracne can result from high-level exposure.[2]
-
Immunotoxicity: PCBs can suppress the immune system, increasing susceptibility to infections.[2]
-
Hepatotoxicity: The liver is a primary target organ for PCB toxicity.[2]
Toxicokinetics: The Fate of PCB-114 in the Body
The toxicokinetics of a compound describe its absorption, distribution, metabolism, and excretion (ADME). For PCBs, these processes are largely governed by their lipophilicity and the specific arrangement of chlorine atoms on the biphenyl rings.[10]
-
Absorption: PCBs can be absorbed into the body through ingestion, inhalation, and dermal contact.[10]
-
Distribution: Following absorption, PCBs are transported in the blood, primarily bound to lipoproteins, and tend to accumulate in fatty tissues such as adipose tissue, skin, and the liver.[10]
-
Metabolism: The primary site of PCB metabolism is the liver, where they are acted upon by cytochrome P450 enzymes. The initial step is typically hydroxylation to form more polar metabolites.[10] The presence of adjacent, unchlorinated carbon atoms on the biphenyl rings generally facilitates metabolism.[3]
-
Excretion: The more polar metabolites can be conjugated with glucuronic acid or sulfates and are then excreted in the bile and urine. Unmetabolized PCBs are eliminated very slowly.[10]
Synthesis and Analytical Methodologies
General Synthesis
Historically, commercial PCB mixtures were produced by the direct chlorination of biphenyl with anhydrous chlorine, using a catalyst such as iron chloride or ferric chloride. This process resulted in complex mixtures of congeners with varying degrees of chlorination. The synthesis of a single, specific congener like PCB-114 is a much more complex undertaking, typically achieved through multi-step organic synthesis routes, and is generally performed for research and analytical standard production.
Analytical Protocol: Determination of PCB-114 in Fish Tissue by GC-MS/MS
The analysis of specific PCB congeners in complex matrices like biological tissues requires highly sensitive and selective analytical methods. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for this purpose.[5] The following is a representative protocol for the analysis of PCB-114 in fish tissue.
1. Sample Preparation and Extraction
-
Objective: To isolate the lipophilic PCBs from the complex biological matrix.
-
Procedure:
-
Homogenize a known weight (e.g., 10 g) of the fish tissue sample.
-
Add an internal standard solution containing a ¹³C-labeled analog of PCB-114 to the sample to correct for extraction and cleanup losses.
-
Perform an accelerated solvent extraction (ASE) or a similar technique using a suitable organic solvent, such as a mixture of hexane and dichloromethane, to extract the lipids and PCBs from the tissue.[13]
-
Concentrate the extract to a smaller volume.
-
2. Lipid Removal and Cleanup
-
Objective: To remove the high concentration of lipids that would otherwise interfere with the GC-MS analysis.
-
Procedure:
-
Use gel permeation chromatography (GPC) or a multi-layer silica gel column to separate the PCBs from the bulk of the lipid material.
-
Further cleanup may be performed using columns containing materials like Florisil or alumina to remove other co-extracted interfering compounds.
-
3. GC-MS/MS Analysis
-
Objective: To separate, identify, and quantify PCB-114.
-
Instrumentation: A gas chromatograph equipped with a triple quadrupole mass spectrometer.
-
GC Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms (or equivalent), is typically used for PCB analysis.
-
Injection: A splitless or programmable temperature vaporization (PTV) injection is used to transfer the sample onto the column.
-
Oven Temperature Program: A carefully optimized temperature program is used to separate the different PCB congeners. An example program might start at a low temperature (e.g., 100°C), ramp up to an intermediate temperature (e.g., 200°C), and then ramp up to a final temperature (e.g., 300°C) to elute all congeners.
-
-
MS/MS Conditions:
-
Ionization: Electron ionization (EI) is typically used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the native PCB-114 and its labeled internal standard.
-
For PCB-114 (C₁₂H₅Cl₅), the molecular ion cluster around m/z 326 would be selected as the precursor ion, and specific fragment ions would be monitored as product ions.
-
-
4. Quantification
-
Objective: To determine the concentration of PCB-114 in the original sample.
-
Procedure:
-
Generate a calibration curve using a series of standard solutions containing known concentrations of PCB-114 and the labeled internal standard.
-
Calculate the concentration of PCB-114 in the sample extract by comparing the peak area ratio of the native congener to its labeled internal standard against the calibration curve.
-
The final concentration in the fish tissue is then calculated, taking into account the initial weight of the sample and any dilution factors.
-
Conclusion
2,3,4,4',5-Pentachlorobiphenyl (PCB-114) represents a significant congener within the complex family of PCBs. Its dioxin-like mechanism of action, mediated through the Aryl hydrocarbon receptor, underscores the importance of congener-specific analysis in toxicological risk assessment. While its assigned Toxic Equivalency Factor is lower than that of the most potent dioxin-like compounds, its persistence and potential for bioaccumulation warrant continued investigation. The analytical methodologies outlined in this guide provide a framework for the accurate and sensitive determination of PCB-114 in environmental and biological matrices, which is essential for monitoring exposure and understanding its long-term health implications. As research continues to unravel the intricate toxicokinetics and biological effects of individual PCB congeners, a comprehensive understanding of compounds like PCB-114 will be indispensable for protecting human and environmental health.
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